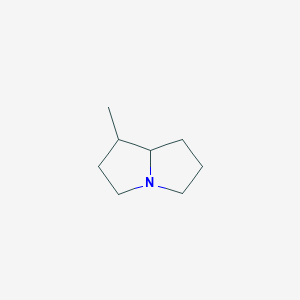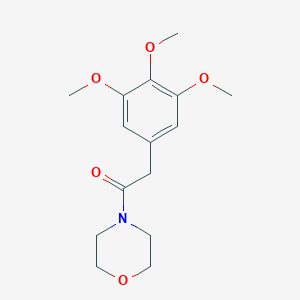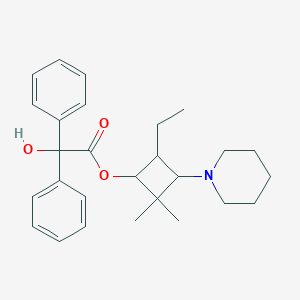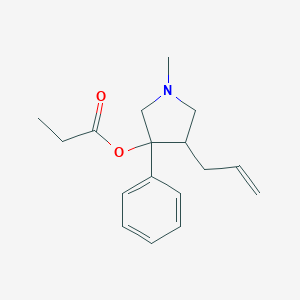
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride, also known as O-Desmethylvenlafaxine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the treatment of depression, anxiety, and other mental health disorders.
Mechanism Of Action
The mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can enhance their signaling and improve mood and anxiety symptoms. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine also has a weak affinity for the dopamine transporter, which may contribute to its antidepressant and anxiolytic effects.
Biochemical And Physiological Effects
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been found to have a half-life of approximately 11 hours, which is longer than that of Venlafaxine. It is metabolized in the liver and excreted in the urine. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been shown to have a low potential for drug-drug interactions and a lower risk of side effects compared to other antidepressant drugs.
Advantages And Limitations For Lab Experiments
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has several advantages for use in lab experiments. It is readily available, has a long half-life, and has a lower risk of side effects compared to other antidepressant drugs. However, it is important to note that 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is not a selective serotonin reuptake inhibitor (SSRI) or a selective norepinephrine reuptake inhibitor (SNRI), which may limit its use in certain research applications.
Future Directions
There are several future directions for research on 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. One potential area of research is the development of novel antidepressant drugs that are based on the structure and mechanism of action of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. Another area of research is the investigation of the potential anxiolytic effects of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine in the treatment of depression and other mental health disorders.
Conclusion
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is a chemical compound that has shown promise in the treatment of depression and anxiety. It is synthesized through the demethylation of Venlafaxine and has been extensively studied for its potential antidepressant and anxiolytic properties. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the synaptic cleft and improving mood and anxiety symptoms. While 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has several advantages for use in lab experiments, further research is needed to determine its long-term safety and efficacy in the treatment of mental health disorders.
Synthesis Methods
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine is synthesized through the demethylation of Venlafaxine, which is an antidepressant drug. The demethylation process involves the use of enzymes such as CYP2D6 and CYP3A4, which are found in the liver. The resulting product is a white to off-white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has been extensively studied for its potential antidepressant and anxiolytic properties. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood and anxiety. 1-(beta-(Octyloxy)phenethyl)piperidine hydrochlorideenlafaxine has also been found to have a lower affinity for the dopamine transporter, which may contribute to its lower risk of side effects compared to other antidepressant drugs.
properties
CAS RN |
19831-41-5 |
|---|---|
Product Name |
1-(beta-(Octyloxy)phenethyl)piperidine hydrochloride |
Molecular Formula |
C21H36ClNO |
Molecular Weight |
354 g/mol |
IUPAC Name |
1-(2-octoxy-2-phenylethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H35NO.ClH/c1-2-3-4-5-6-13-18-23-21(20-14-9-7-10-15-20)19-22-16-11-8-12-17-22;/h7,9-10,14-15,21H,2-6,8,11-13,16-19H2,1H3;1H |
InChI Key |
ZHQTZCHKZKSPHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCCCCCCCOC(CN1CCCCC1)C2=CC=CC=C2.Cl |
synonyms |
1-(2-octoxy-2-phenyl-ethyl)piperidine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
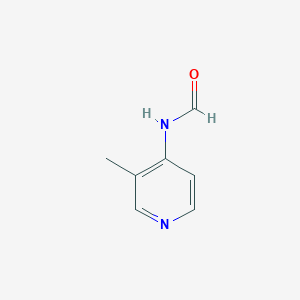
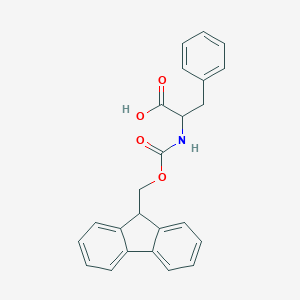
![3-Hydroxy-2-[(5-oxo-1-cyclopenten-1-yl)methyl]-2-cyclohexen-1-one](/img/structure/B8687.png)


